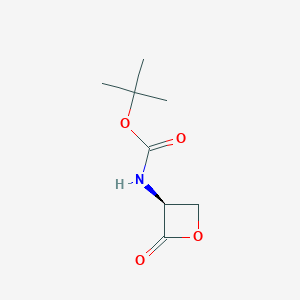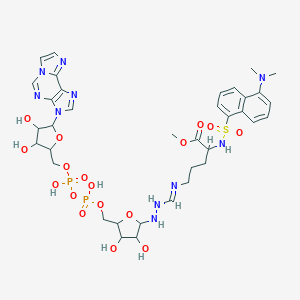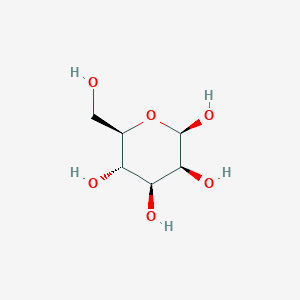
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of dimethoxyphenyl compounds involves multi-step chemical procedures. For instance, the synthesis of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone is a notable example, showcasing the complexity and versatility of synthesizing these compounds (Liu, Li, & Li, 2004).
Molecular Structure Analysis
The molecular structure of compounds like 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is often elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of similar compounds like (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its enantiomer was determined through X-ray means, providing insights into the spatial arrangement of these complex molecules (Tang & Verkade, 1996).
Chemical Reactions and Properties
Dimethoxyphenyl compounds can participate in a variety of chemical reactions. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media leads to the formation of pyrazolo[3,4-c]isoquinoline derivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of dimethoxyphenyl compounds, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies on compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid reveal insights into their planar structures and the influence of methyl and carboxylic acid groups on their molecular conformation (Barich, Zell, Powell, & Munson, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, are essential for understanding the behavior of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. For instance, the synthesis and study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2ylthio)acetohydrazides highlight the compound's reactivity and potential applications in pharmaceuticals (Rasool et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon–carbon bond formation processes, as suggested by its potential role in Suzuki–Miyaura coupling reactions . The downstream effects of these reactions can include the formation of new organic compounds, which can have various applications in organic synthesis .
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential role in Suzuki–Miyaura coupling reactions . These reactions can result in the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can be influenced by various environmental factors. For example, Suzuki–Miyaura coupling reactions are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZZXAUEEDAGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374333 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
106591-88-2 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

